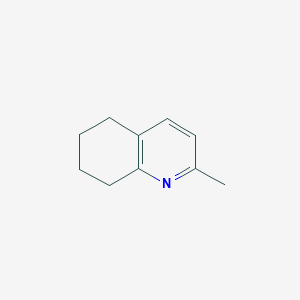

2-Methyl-5,6,7,8-tetrahydroquinoline

Description

Historical Context and Significance of Tetrahydroquinoline Derivatives in Chemical Sciences

The tetrahydroquinoline core is a prominent structural motif found in numerous natural alkaloids and synthetic analogues. Historically, these compounds have been a subject of intense scientific scrutiny due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. nih.gov The partially saturated nature of the pyridine (B92270) ring in the tetrahydroquinoline scaffold imparts a three-dimensional character to the molecule, which is often crucial for specific interactions with biological targets. organic-chemistry.org The exploration of tetrahydroquinoline derivatives has been a fertile ground for the development of new synthetic methodologies and has contributed significantly to the field of medicinal chemistry. unipd.it The introduction of substituents, such as a methyl group at the 2-position, modulates the electronic and steric properties of the parent scaffold, leading to a diverse array of chemical entities with unique reactivity and potential applications. nih.gov

Current Research Landscape of 2-Methyl-5,6,7,8-tetrahydroquinoline and Related Heterocycles

Contemporary research on this compound is multifaceted, with significant efforts directed towards its application in asymmetric catalysis and the synthesis of biologically active molecules. The chiral nature of this compound, particularly when substituted at the stereogenic C8 position, makes it a valuable ligand in transition metal-catalyzed reactions. wikipedia.org

The synthesis of this compound and its derivatives has been approached through various synthetic routes. One notable method involves the catalytic hydrogenation of 2-methylquinoline (B7769805) (quinaldine) or the reduction of 4-hydroxy-2-methylquinoline (B36942) followed by further transformations. wikipedia.orgresearchgate.net The physicochemical properties of the parent compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 125 °C at 17 Torr |

Table 1: Physicochemical Properties of this compound wikipedia.org

Research has also focused on the synthesis of derivatives, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), which serve as key intermediates for more complex molecules. nih.govnih.gov The reactivity of the amino group in this derivative allows for the facile introduction of various substituents, leading to the creation of libraries of compounds for biological screening. nih.gov

Chiral derivatives of this compound, often in the form of their 8-amino substituted analogues (known as Me-CAMPY), have been successfully employed as ligands in asymmetric transfer hydrogenation reactions. nih.gov These ligands, in combination with transition metals like rhodium and iridium, have shown efficacy in the enantioselective reduction of prochiral substrates, which is a critical process in the synthesis of chiral pharmaceuticals. nih.gov

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer agents. nih.govunipd.it For instance, a series of 8-substituted this compound derivatives, including Schiff bases and their reduced amine counterparts, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govmdpi.com Some of these compounds have demonstrated significant cytotoxic effects and have been shown to induce apoptosis in cancer cells. nih.gov The table below presents selected research findings on the antiproliferative activity of some derivatives.

| Compound | Cell Line | IC₅₀ (µM) |

| (R)-5a | A2780 | 6.5 |

| (S)-5a | A2780 | >50 |

| (R)-2b | HeLa | 12.3 |

| (S)-2b | HeLa | 25.1 |

| (R)-3b | CEM | 9.8 |

| (S)-3b | CEM | 18.5 |

Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives nih.gov

Academic Research Gaps and Future Directions for this compound

Despite the progress made in understanding the chemistry and applications of this compound derivatives, several research gaps remain, offering opportunities for future investigations.

Exploration of the Parent Scaffold: Much of the current research focuses on C8-substituted derivatives. A more thorough investigation into the reactivity and potential applications of the parent this compound itself is warranted. This could involve exploring its utility as a building block in novel synthetic transformations or as a ligand in its own right.

Diversification of Biological Targets: While anticancer activity has been a major focus, the broad biological potential of the tetrahydroquinoline scaffold suggests that derivatives of this compound could be active against other therapeutic targets. Future research could explore their potential as antimicrobial, antiviral, or neuroprotective agents.

Development of More Efficient Catalytic Systems: Although chiral this compound-based ligands have shown promise, there is always a need for more efficient, selective, and robust catalytic systems. Future work could focus on the design and synthesis of new ligands with improved catalytic performance for a wider range of asymmetric transformations.

Mechanistic Studies: A deeper understanding of the mechanisms of action for both the catalytic and biological activities of these compounds is crucial for rational design and optimization. Detailed mechanistic studies, including computational modeling, could provide valuable insights to guide future research efforts.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSMPOZTRKHFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481449 | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-98-3 | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 5,6,7,8 Tetrahydroquinoline

Catalytic Hydrogenation Approaches for Tetrahydroquinoline Ring Formation

Catalytic hydrogenation of the parent aromatic compound, 2-methylquinoline (B7769805), is the most direct and atom-economical method for synthesizing 2-Methyl-5,6,7,8-tetrahydroquinoline. wikipedia.org This transformation involves the reduction of the pyridine (B92270) or benzene (B151609) ring of the quinoline (B57606) system. Typically, the pyridine ring is more susceptible to hydrogenation, yielding the desired 1,2,3,4-tetrahydroquinoline (B108954) derivative. acs.org However, specific catalytic systems can favor the reduction of the carbocyclic ring to produce 5,6,7,8-tetrahydroquinolines. rsc.org The choice between homogeneous and heterogeneous catalysts, as well as the implementation of chiral ligands, allows for fine-tuning of the reaction's outcome in terms of yield, selectivity, and stereochemistry.

Homogeneous Catalysis in Tetrahydroquinoline Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions for the hydrogenation of quinolines. Iridium and Ruthenium-based complexes are among the most effective. dicp.ac.cnacs.org For instance, an iridium complex prepared in situ from [Ir(COD)Cl]₂ and a chiral bisphosphine ligand like (R)-MeO-Biphep, in the presence of iodine as an additive, has proven highly effective for the hydrogenation of various quinoline derivatives. dicp.ac.cn Similarly, phosphine-free chiral cationic Ruthenium catalysts, such as η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, demonstrate excellent enantioselectivity and high turnover numbers in the hydrogenation of 2-substituted quinolines. acs.org These catalysts are often sensitive to the solvent and reaction conditions, with methanol (B129727) and dichloromethane (B109758) being commonly employed solvents. pku.edu.cn

| Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | 2-Methylquinoline | CH₂Cl₂ | 47.6 | RT | >99 | 90 | dicp.ac.cn |

| (R,R)-1c (Ru-Catalyst) | 2-Methylquinoline | Methanol | 50 | 50 | >99 | 99 | pku.edu.cn |

| Crabtree's Catalyst | Quinaldine | Molten Salt | 1 | - | - | - | researchgate.net |

| Co(NTf₂)₂(PPh₃)₂ | Indoline | - | - | - | - | - | researchgate.net |

Note: "ee" stands for enantiomeric excess. RT = Room Temperature. Quinaldine is a common name for 2-methylquinoline.

Heterogeneous Catalysis in Tetrahydroquinoline Synthesis

Heterogeneous catalysts, typically solid materials supporting metal nanoparticles, are widely used in industrial processes due to their stability and ease of recovery. For the hydrogenation of 2-methylquinoline, catalysts such as Ruthenium on alumina (B75360) (Ru/Al₂O₃) and supported gold nanoparticles have shown high efficacy. acs.orgiscre28.org A study on the hydrogenation of 2-methylquinoline using a 5 wt% Ru/Al₂O₃ catalyst demonstrated that reaction temperature significantly impacts the reaction rate and selectivity. iscre28.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) can catalyze the chemoselective hydrogenation of the pyridine ring of quinolines under relatively mild conditions. acs.org Furthermore, sulfided Nickel-Molybdenum on alumina (S-NiMo/α-Al₂O₃) has been studied for the hydrodenitrogenation of 2-methylquinoline, where hydrogenation of the pyridine ring to form 1,2,3,4-tetrahydro-2-methylquinoline is a key step. revistadechimie.ro

| Catalyst | Substrate | Pressure (bar) | Temp (°C) | Key Finding | Reference |

| 5 wt% Ru/Al₂O₃ | 2-Methylquinoline | 25-75 | 120-180 | Higher temperatures accelerate the reaction and enhance selectivity. | iscre28.org |

| Au/TiO₂ | Quinolines | 20 | 100-140 | High regioselectivity for 1,2,3,4-tetrahydroquinoline products. | acs.org |

| S-NiMo/α-Al₂O₃ | 2-Methylquinoline | 30-100 | 130-360 | Pyridine ring is rapidly hydrogenated; steric hindrance affects reaction path. | revistadechimie.ro |

Enantioselective Hydrogenation Techniques

The synthesis of optically active tetrahydroquinolines is of great importance for the pharmaceutical industry. pku.edu.cn Enantioselective hydrogenation achieves this by using chiral catalysts to produce a specific enantiomer. Iridium and Ruthenium complexes featuring chiral ligands are at the forefront of this field. A phosphine-free chiral cationic Ru-TsDPEN catalyst has achieved excellent yields and enantioselectivities (up to 97% ee) for the hydrogenation of quinolines, even under solvent-free conditions. dicp.ac.cn Similarly, the combination of [Ir(COD)Cl]₂ with chiral diphosphine ligands like (R)-MeO-BIPHEP effectively hydrogenates 2-alkyl-substituted quinolines with high enantioselectivity. dicp.ac.cn The choice of ligand, solvent, and additives is crucial for achieving high ee values. dicp.ac.cnpku.edu.cn

Note: S/C = Substrate-to-catalyst ratio.

Multicomponent Reaction (MCR) Strategies for this compound Scaffolds

One-Pot MCRs Utilizing Mannich Bases and Enolizable Ketones

A highly efficient and regioselective method for synthesizing 5,6,7,8-tetrahydroquinolines involves the one-pot, three-component domino reaction of an enolizable ketone, ammonia, and an enone derived from a Mannich base. researchgate.net In a specific application of this methodology, the reaction of a Mannich base (derived from acetone (B3395972) and dimethylamine), cyclohexanone, and ammonia, promoted by Montmorillonite K-10 clay, yields 2,7,7-trimethyl-5,6,7,8-tetrahydroquinoline. researchgate.net This approach highlights the utility of readily available starting materials to construct the tetrahydroquinoline core in an environmentally friendly medium like water. researchgate.net The Mannich reaction itself is a condensation process involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton, which can be a tetrahydroquinoline itself to form N-Mannich bases. nih.gov

Expeditious MCR Approaches for Tetrahydroquinoline Core Generation

Expeditious MCRs provide rapid access to the tetrahydroquinoline core from simple precursors. The Povarov reaction, a formal [4+2] cycloaddition, is a classic example used to synthesize tetrahydroquinolines. acs.org Modern variations of MCRs focus on catalytic and environmentally benign conditions. For example, a one-pot cascade reaction starting from 2-aminochalcones can produce chiral tetrahydroquinolines. dicp.ac.cn This process involves an initial acid-catalyzed cyclization to form a quinoline intermediate, which is then asymmetrically reduced in the same pot using a biomimetic approach. dicp.ac.cn Such cascade reactions, which combine multiple catalytic processes without isolating intermediates, significantly enhance synthetic efficiency. dicp.ac.cn

Chiral Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial, as the three-dimensional arrangement of atoms can significantly influence the properties and activity of its derivatives. nih.govdntb.gov.ua Advanced methodologies focus on producing enantiomerically pure forms of this compound and its precursors.

Synthesis from Chiral Pool Precursors (e.g., Monoterpenes)

A notable strategy for obtaining chiral 2-methyl-5,6,7,8-tetrahydroquinolines involves using readily available, inexpensive chiral compounds known as the "chiral pool." researchgate.net Naturally occurring monoterpenes, such as (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor, serve as excellent starting materials for this purpose. researchgate.netumich.edu

| Final Compound | Chiral Precursor | Overall Yield | Specific Rotation [α]D (c, solvent) |

|---|---|---|---|

| (6R,8R)-(+)-5,6,7,8-Tetrahydro-2,7,7-trimethyl-6,8-methanoquinoline | (-)-β-Pinene | 35% | +45.5 (c=1.2, CHCl3) |

| (5S,6S,8R)-(+)-5,6,7,8-Tetrahydro-2,6,9,9-tetramethyl-5,8-methanoquinoline | (-)-Isopinocampheol | 32% | +12.1 (c=1.1, CHCl3) |

| (5S,8R)-(+)-5,6,7,8-Tetrahydro-2,8,9,9-tetramethyl-5,8-methanoquinoline | (+)-Camphor | 17% | +23.2 (c=1.44, CHCl3) |

Diastereoselective and Enantioselective Synthetic Routes

Beyond the chiral pool approach, several diastereoselective and enantioselective methods have been developed to synthesize the this compound core and its analogs.

Enantioselective Synthesis: A key enantioselective strategy begins with the racemic 8-hydroxy precursor of the target molecule. nih.govresearchgate.net Through dynamic kinetic resolution (DKR) catalyzed by enzymes like Candida antarctica lipase, enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline can be prepared with excellent chemical yields. researchgate.netmdpi.com These separated enantiomers are versatile intermediates for producing chiral derivatives, such as (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.govresearchgate.net

Other advanced methods for synthesizing chiral tetrahydroquinolines, which are applicable to this scaffold, include:

Biomimetic Asymmetric Reduction: This approach uses a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid to reduce 2-functionalized quinolines, achieving up to 99% enantiomeric excess (ee). dicp.ac.cn

Chiral Phosphoric Acid Catalysis: A chiral phosphoric acid can act as the sole catalyst for the dehydrative cyclization and subsequent asymmetric reduction of 2-aminochalcones, yielding tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org

Asymmetric Transfer Hydrogenation (ATH): Chiral diamine ligands, including the 2-methyl substituted analogue Me-CAMPY, derived from 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline, are used in metal complexes for the ATH of cyclic imines, highlighting the role of the chiral scaffold in asymmetric catalysis. mdpi.comnih.govnih.gov

Diastereoselective Synthesis: Highly diastereoselective routes have been established to control the stereochemistry of multiple centers in the tetrahydroquinoline ring. One such method is the [4 + 2] annulation (Diels-Alder reaction) of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.org This reaction, often promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds with high diastereoselectivity (>20:1 dr) to form complex tetrahydroquinoline derivatives. frontiersin.org

Impact of Stereochemistry on Derivative Synthesis

The stereochemistry of the this compound core has a profound impact on the synthesis and properties of its derivatives. nih.govdntb.gov.ua When a chiral center is present, the resulting enantiomers can exhibit different biological activities due to their specific interactions with chiral biological targets like enzymes and receptors. nih.gov

This principle was demonstrated in a study where a series of 8-substituted this compound derivatives were synthesized. nih.govdntb.gov.uaresearchgate.net After preparing the compounds in racemic form, specific derivatives that showed significant antiproliferative activity were synthesized as pure enantiomers to evaluate the role of stereochemistry. nih.govdntb.gov.ua The investigation revealed that the biological effect was indeed stereodependent. For example, in a test against an ovarian carcinoma cell line (A2780), the (R)-enantiomer of a specific Schiff base derivative, (R)-5a, was found to be the most active compound, capable of affecting the cell cycle and inducing mitochondrial membrane depolarization. nih.govdntb.gov.ua This underscores the importance of chiral synthesis to access the more potent stereoisomer for potential therapeutic applications.

Derivatization Strategies of the this compound Core

The this compound scaffold can be chemically modified at several positions to generate a library of new compounds with diverse properties. Key derivatization strategies focus on the nitrogen atom, the methyl group, and various positions on the tetrahydroquinoline ring system. nih.govrsc.org

Functionalization at Nitrogen Atom (e.g., N-Methylation)

The nitrogen atom of the tetrahydroquinoline ring is a common site for functionalization. N-methylation, for instance, is a significant modification found in several biologically active alkaloids. rsc.org A straightforward and sustainable one-pot method has been developed for the reductive N-methylation of quinolines to produce N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org This process uses paraformaldehyde as the methylating agent and hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. The reaction efficiently converts various quinoline substrates into their N-methylated tetrahydroquinoline analogs in good to excellent yields. rsc.org This methodology is applicable for the synthesis of N-methyl-2-methyl-5,6,7,8-tetrahydroquinoline.

| Starting Material | Product | Conditions | Yield |

|---|---|---|---|

| Quinoline | N-Methyl-1,2,3,4-tetrahydroquinoline | Paraformaldehyde, H₂, Pd/C | Good to Excellent |

| Substituted Quinolines | Substituted N-Methyl-1,2,3,4-tetrahydroquinolines | Paraformaldehyde, H₂, Pd/C | Good to Excellent |

Substitutions on the Methyl Group and Tetrahydroquinoline Ring

Ring Substitutions: The saturated portion of the tetrahydroquinoline ring, particularly the C8 position, is a prime target for introducing functional groups. A versatile precursor for this is 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910). nih.gov This amine can be reacted with various aldehydes to form Schiff bases (imines), which can then be reduced to the corresponding secondary amines. nih.gov This two-step process allows for the introduction of a wide range of substituents at the 8-position.

Another method involves the direct functionalization of the C8 position by generating an 8-lithio or 8-magnesio-derivative of the tetrahydroquinoline. rsc.org These organometallic intermediates can react with electrophiles like carbon dioxide, which after esterification, yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. These esters can be further converted into amides, nitriles, and thioamides, demonstrating a pathway to diverse functionalities on the ring. rsc.org

Methyl Group Substitutions: Functionalization of the C2-methyl group presents a greater challenge. Research into creating P,N-ligands involved attempts to metallate the 2-methyl group on chiral tetrahydroquinolines (derived from monoterpenes) using various strong bases such as LDA, n-BuLi, and PhLi. researchgate.net However, these attempts to deprotonate the methyl group for subsequent reaction with electrophiles were unsuccessful, indicating that this position is relatively unreactive under these conditions. researchgate.net This finding suggests that derivatization at the C2-methyl position requires alternative synthetic strategies that are not yet well-established.

Synthesis of Carboxylic Acid, Carboxamide, and Ester Derivatives

The functionalization of the this compound core with carboxylic acid, carboxamide, and ester groups provides crucial intermediates for the development of new chemical entities. These derivatives are often synthesized by creating a carbon-carbon bond at a specific position, typically C-8, followed by functional group transformations.

A key strategy involves the metallation of the tetrahydroquinoline ring, followed by carboxylation. The reaction of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide is a direct method to introduce a carboxylic acid group at the 8-position. Subsequent esterification can then be performed to yield the corresponding esters. rsc.org These esters serve as versatile precursors for other derivatives. For instance, they can be readily converted into the corresponding amides and thioamides. rsc.org

Another approach involves the synthesis of amide derivatives from amine precursors. Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine can be used as a starting material to create a library of 8-substituted derivatives, including various amides. nih.gov Similarly, a one-pot tandem process has been developed for the functionalization of the C-2 position of 8-methylquinoline (B175542), followed by selective hydrogenation of the pyridine ring, to produce 8-methyltetrahydroquinoline derivatives bearing an amide side chain at C-2. tandfonline.com

The synthesis of these derivatives is critical as the introduction of ester and amide functionalities can significantly alter the physicochemical and biological properties of the parent molecule.

Table 1: Synthesis of this compound Derivatives

| Derivative Type | Synthetic Precursor | Key Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylic Acid | 8-Lithio-5,6,7,8-tetrahydroquinoline | Carbon Dioxide (CO₂) | -COOH | rsc.org |

| Ester | 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid | Alcohol, Acid catalyst | -COOR | rsc.org |

| Amide | 5,6,7,8-Tetrahydroquinoline-8-carboxylic ester | Amine (R₂NH) | -CONR₂ | rsc.org |

Introduction of Halogen Substituents (e.g., Iodination)

The introduction of halogen atoms, such as iodine or bromine, onto the this compound framework is a valuable synthetic modification. Halogenated derivatives are important as building blocks for further cross-coupling reactions and as potential bioactive molecules themselves.

A direct pathway to halogenated 2-methyl-5,6,7,8-tetrahydroquinolines involves the hydrogenation of the corresponding halogenated quinoline. It has been demonstrated that the hydrogenation of bromoquinolines can yield bromo-1,2,3,4-tetrahydroquinolines, indicating that the carbon-halogen bond can remain intact during the reduction of the pyridine ring. rsc.org This two-step sequence—halogenation of the quinoline followed by hydrogenation—is a viable route.

For the initial halogenation step, metal-free, regioselective methods have been developed for quinoline systems. An operationally simple protocol allows for the C-5 halogenation of various 8-substituted quinoline derivatives using trihaloisocyanuric acids as the halogen source. researchgate.net For example, N-iodosuccinimide (NIS) can be used for iodination. researchgate.net This method is highly regioselective, providing the C-5 halogenated product exclusively in many cases. researchgate.net The reaction proceeds under mild, room temperature conditions. researchgate.net

Table 2: Halogenation of Quinoline Precursors

| Reaction | Halogen Source | Position of Halogenation | Key Features | Reference |

|---|---|---|---|---|

| C-H Halogenation | Trihaloisocyanuric acid (e.g., TCCA, TBCA) | C-5 of 8-substituted quinoline | Metal-free, Room temperature, High regioselectivity | researchgate.net |

| Iodination | N-Iodosuccinimide (NIS) | C-5 of 8-substituted quinoline | Part of the metal-free halogenation protocol | researchgate.net |

This approach provides a reliable pathway to halogen-substituted 2-methyl-5,6,7,8-tetrahydroquinolines, which are valuable intermediates for further synthetic elaboration.

Spectroscopic and Crystallographic Characterization Techniques for Elucidating Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. uncw.eduresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen and carbon atom within the molecule. uncw.edu

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In derivatives of 2-Methyl-5,6,7,8-tetrahydroquinoline, the signals for the protons can be assigned based on their chemical shifts (δ) and coupling patterns.

The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (around 7-8 ppm), while the protons on the saturated tetrahydro- portion of the molecule are found in the upfield region (around 1.6-2.8 ppm). nih.govnih.gov The methyl group at the C2 position gives rise to a characteristic singlet at approximately 2.5 ppm. nih.govnih.gov

The following table summarizes representative ¹H NMR data for a derivative, (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine, providing an example of the expected chemical shifts. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.39 | d | 7.6 |

| H-4 | 7.05 | dd | 7.7, 4.7 |

| H-5 (2H) | 1.69–1.81 | m | |

| H-6 (1H) | 1.93–2.01 | m | |

| H-6 (1H) | 2.10–2.18 | m | |

| H-7 (1H) | 3.67 | t | 5.2 |

| H-8 (3H) | 2.50–2.78 | m | |

| Methyl (C2-CH₃) | 2.53 | s | |

| Pyridine H | 8.40 | d | 4.6 |

| Data for (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine in CDCl₃. nih.gov |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, methyl).

For derivatives of this compound, the carbons of the aromatic pyridine ring resonate at lower field (120-160 ppm) compared to the aliphatic carbons of the saturated ring (20-40 ppm). nih.gov The methyl carbon at C2 typically appears at a high field, around 20 ppm. nih.gov

The table below shows the ¹³C NMR chemical shifts for a derivative, (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 157.23 |

| C3 | 121.86 |

| C4 | 136.89 |

| C4a | 132.46 |

| C5 | 28.85 |

| C6 | 19.55 |

| C7 | 34.26 |

| C8 | 59.56 |

| C8a | 146.86 |

| Methyl (C2-CH₃) | 27.82 |

| Data for (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine in CDCl₃. nih.gov |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.comsdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the sequence of protons in the saturated ring (H-5 through H-8). sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. youtube.com Each proton signal should correlate to only one carbon signal in an HSQC spectrum. youtube.com

Mass Spectrometry (MS) in Fragment Analysis and Molecular Weight Confirmationnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govlibretexts.org For this compound, its molecular formula is C₁₀H₁₃N, corresponding to a molecular weight of approximately 147.22 g/mol . chemsynthesis.comtargetmol.com

High-Resolution Mass Spectrometry (HRMS) measures molecular weights with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the determination of a compound's exact molecular formula. libretexts.org Because the masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu), the exact mass of a molecule is unique to its specific atomic composition. libretexts.org

For this compound (C₁₀H₁₃N), the theoretical exact mass can be calculated:

(10 * 12.00000) + (13 * 1.00783) + (1 * 14.0031) = 147.10484 amu

An HRMS measurement confirming this exact mass provides unambiguous evidence for the molecular formula C₁₀H₁₃N.

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in predictable ways. The analysis of these fragments provides structural information. The fragmentation of 5,6,7,8-tetrahydroquinoline (B84679) and its methylated isomers has been studied. cdnsciencepub.com The spectrum of the parent 5,6,7,8-tetrahydroquinoline is characterized by fragment ions corresponding to the loss of a hydrogen atom (M-1), a methyl group (M-15), and ethylene (B1197577) (M-28). cdnsciencepub.com

For this compound, the following fragmentation pathways are expected:

Loss of a hydrogen atom (M-1): Formation of a stable radical cation at m/z 146.

Loss of a methyl radical (M-15): Cleavage of the methyl group at the C2 position would lead to a significant peak at m/z 132. This is often a dominant fragmentation for methyl-substituted aromatic rings. cdnsciencepub.com

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclic systems is the retro-Diels-Alder reaction. For the tetrahydro- portion of the molecule, this would involve the cleavage of the C4a-C8a and C5-C6 bonds, leading to the expulsion of ethylene (C₂H₄, 28 amu). This would result in a fragment ion at m/z 119. The parent 5,6,7,8-tetrahydroquinoline shows an intense peak at M-28, supporting this pathway. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups and their expected IR absorption ranges are:

Aromatic C-H Stretching: The C-H bonds on the pyridine ring are expected to show stretching vibrations in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups of the tetrahydro- portion and the methyl (-CH₃) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The double bonds within the pyridine ring (C=N and C=C) will produce characteristic stretching bands in the fingerprint region, generally between 1400 cm⁻¹ and 1600 cm⁻¹.

C-H Bending: Bending vibrations for the aliphatic CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

For comparison, the parent compound, 5,6,7,8-tetrahydroquinoline , shows characteristic peaks in its IR spectrum that correspond to these groups, providing a reference for the analysis of its methylated derivative. nih.gov

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C=N | Stretching | 1650 - 1550 |

| Aliphatic C-H | Bending | 1470 - 1350 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. As of this writing, a published crystal structure for this compound could not be located in the surveyed literature. However, the structural analysis of a closely related compound, 4-methyl-6,7,8,9-tetrahydro-2-quinolone , provides valuable insight into the likely conformational and intermolecular features of this class of molecules. msu.ru The data from this related structure illustrates the power of X-ray diffraction in conformational analysis and the study of crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6890(17) |

| b (Å) | 7.926(2) |

| c (Å) | 8.993(3) |

| α (°) | 85.50(2) |

| β (°) | 68.22(2) |

| γ (°) | 82.89(2) |

| Volume (ų) | 439.1(2) |

| Z | 2 |

In the X-ray diffraction study of the related compound, 4-methyl-6,7,8,9-tetrahydro-2-quinolone, the heterocyclic six-membered ring is nearly planar. However, the fused saturated ring adopts a conformation where two of its carbon atoms, C(7) and C(8), deviate significantly from the plane of the heterocyclic system, by -0.236 Å and +0.425 Å respectively. msu.ru This demonstrates the non-planar nature of the saturated portion of the fused ring system, adopted to relieve steric strain. A similar half-chair conformation would be expected for the saturated ring in this compound.

The way molecules pack together in a crystal lattice is determined by a network of intermolecular interactions. nih.govchemrxiv.org These non-covalent forces, such as hydrogen bonds and van der Waals interactions, dictate the physical properties of the solid. researchgate.netrsc.org

For this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by van der Waals forces and potentially weak C-H···N interactions involving the nitrogen atom of the pyridine ring. In the crystal structure of the analogue 4-methyl-6,7,8,9-tetrahydro-2-quinolone, a strong intermolecular N-H···O hydrogen bond is the defining interaction. This bond links molecules into centrosymmetric dimers, a common structural motif in crystal engineering. msu.ru This highlights how the presence of a hydrogen bond donor (the N-H group in the quinolone) can direct the crystal packing.

| D–H···A | d(D–H), Å | d(H···A), Å | d(D···A), Å | ∠(DHA), ° |

|---|---|---|---|---|

| N(1)–H(1)···O(2) | 0.86 | 1.98 | 2.836(2) | 172.0 |

This compound is a chiral molecule, with the stereocenter located at the C2 position on the heterocyclic ring. wikipedia.orgnih.gov The absolute configuration (whether it is the R- or S-enantiomer) can be unambiguously determined using single-crystal X-ray diffraction, particularly when a heavy atom is present in the structure to allow for anomalous dispersion measurements. This provides a definitive confirmation of the molecule's three-dimensional stereochemistry.

While no such study exists for the title compound itself, the importance of stereochemistry is well-established for derivatives in this class. For many chiral tetrahydroquinolines, the biological or pharmacological activity is highly dependent on the specific enantiomer. nih.gov Therefore, X-ray crystallography serves as an essential tool for confirming the stereochemical integrity of a synthesized chiral compound, ensuring that the desired enantiomer has been produced.

Theoretical and Computational Studies on 2 Methyl 5,6,7,8 Tetrahydroquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and properties of molecules. bhu.ac.in These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution. Ab initio methods, while computationally more intensive, offer high accuracy for smaller systems. For molecules of the size of 2-Methyl-5,6,7,8-tetrahydroquinoline, DFT methods like B3LYP, often combined with basis sets such as 6-311+G(d,p), provide a good balance between accuracy and computational cost. researchgate.net

The first step in most quantum chemical studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a Tetrahydroquinoline Scaffold (Note: This table is illustrative and based on general findings for similar structures, not specific calculations for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N1 | 1.37 | C2-N1-C8a | 118.5 |

| C2-C3 | 1.39 | N1-C2-C3 | 122.0 |

| C4-C4a | 1.51 | C5-C6-C7 | 111.0 |

| C5-C6 | 1.54 | C4a-C5-C6 | 110.0 |

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic part of the molecule, specifically the nitrogen atom and the attached benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the pyridine (B92270) ring. The methyl group at the 2-position would have a minor electron-donating effect, slightly raising the energy of the HOMO. Computational studies on related quinoline (B57606) derivatives have shown that the nature and position of substituents can significantly influence the energies of the frontier molecular orbitals. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Tetrahydroquinoline Derivative (Note: This table is illustrative and based on general findings for similar structures, not specific calculations for this compound.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.8 |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information for assigning the signals in experimental NMR spectra. The predicted chemical shifts are sensitive to the molecular geometry and electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule, such as stretching and bending of different bonds. For this compound, characteristic frequencies for the C-H, C=C, C=N, and C-N bonds would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is related to the color and electronic properties of the molecule. For this compound, transitions involving the π-electrons of the aromatic system are expected to dominate the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics and interactions with the environment.

The tetrahydro- part of the this compound molecule is flexible and can adopt different conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. Studies on similar flexible heterocyclic systems have demonstrated the power of MD in revealing the accessible conformational states. mdpi.comnih.gov

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying solvent effects explicitly. By surrounding the molecule of interest with a large number of solvent molecules (e.g., water, ethanol), the simulation can capture the specific interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent.

These simulations can reveal how the solvent affects the conformational preferences of this compound and how it influences its dynamic behavior. For instance, in a polar solvent like water, the nitrogen atom of the quinoline ring would be expected to form hydrogen bonds, which could stabilize certain conformations. In contrast, in a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the molecular shape.

Applications in Medicinal Chemistry and Biological Research

Antiproliferative and Anticancer Activity

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have demonstrated notable potential as anticancer agents. benchchem.com Research has focused on synthesizing and evaluating libraries of these compounds for their ability to inhibit the growth of various cancer cell lines. nih.gov The chirality of the molecule often plays a critical role in its biological efficacy, with different enantiomers showing varying levels of cytotoxic activity. nih.gov

The antiproliferative effects of 8-substituted this compound derivatives have been evaluated against a panel of human cancer cell lines. nih.gov A study presented a small library of these compounds, including Schiff bases and their reduced amine counterparts, and tested their activity against cell lines such as human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). nih.govnih.gov

Several of the synthesized compounds showed significant IC₅₀ values, indicating their potency in inhibiting cancer cell growth. nih.govnih.gov Notably, compounds designated as 3a , 5a , and 2b were identified as having significant activity across the entire panel of cells, prompting further investigation into their pure enantiomeric forms. nih.gov The study of these enantiomers revealed that stereochemistry can significantly impact the biological effect. nih.gov For instance, while both enantiomers of 3a and 2b showed similar cytotoxicity, the (R) and (S) enantiomers of 5a displayed a marked difference in activity against the A2780 cell line, with IC₅₀ values of 5.4 µM for (R)-5a and 17.2 µM for (S)-5a, respectively. nih.gov

Interactive Table: Cytotoxicity (IC₅₀ in µM) of Chiral this compound Derivatives Against Human Cancer Cell Lines Data sourced from a study on 8-substituted derivatives. nih.gov

| Compound | HT-29 (Colorectal) | A2780 (Ovarian) | MSTO-211H (Mesothelioma) |

|---|---|---|---|

| (S)-3a | 10.3 ± 0.5 | 11.2 ± 0.9 | > 25 |

| (R)-3a | 10.2 ± 0.4 | 11.4 ± 0.9 | > 25 |

| (S)-5a | 14.3 ± 0.8 | 17.2 ± 1.1 | 13.9 ± 0.9 |

| (R)-5a | 11.8 ± 0.7 | 5.4 ± 0.3 | 12.1 ± 0.9 |

| (S)-2b | 12.3 ± 0.6 | 12.1 ± 0.8 | 11.2 ± 0.8 |

| (R)-2b | 12.6 ± 0.7 | 12.4 ± 0.9 | 11.8 ± 0.9 |

The anticancer effects of this compound derivatives are linked to their ability to induce oxidative stress in cancer cells. benchchem.comnih.gov A promising strategy in modern chemotherapy involves selectively targeting the elevated oxidative stress inherent in cancer cells due to their abnormal metabolic activities. nih.gov These cells have an adaptive antioxidant capacity that also makes them highly responsive to further increases in reactive oxygen species (ROS), which can circumvent multidrug resistance. nih.gov

Studies have shown that amino-quinoline derivatives can induce mitochondrial dysfunction by increasing ROS levels. nih.gov The most active compound from a studied series, (R)-5a , was investigated further to determine its mechanism of action in A2780 ovarian cancer cells. nih.gov The investigation revealed that (R)-5a was able to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase cellular ROS production, ultimately leading to apoptosis. nih.govbenchchem.com This induction of oxidative stress leading to mitochondrial damage is a key mechanism of their cytotoxic effect. benchchem.comnih.gov Similarly, other tetrahydroquinolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, triggering apoptotic cell death. nih.gov

The chemopreventive potential of the this compound scaffold is an area of interest. nih.gov This potential is highlighted by its structural relationship to naturally occurring metabolites like ammosamides A and B, which are isolated from marine Streptomyces. nih.gov Ammosamides, which feature a pyrroloquinoline scaffold, are recognized for their inhibitory activity against quinone reductase 2 (QR2), an enzyme that helps protect cells from chemical damage. nih.gov The inhibition of QR2 is a mechanism with chemopreventive implications. nih.gov

The development of these compounds as therapeutic agents is supported by their potent and selective anticancer effects, which are attributed to both the quinoline (B57606) core and the presence of amine groups. nih.gov The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been identified as a privileged structure for developing agents that can inhibit cancer progression through various mechanisms. nih.gov

Antimicrobial Activity (Antibacterial, Antiviral, Antifungal)

Substituted tetrahydroquinolines are recognized as an important class of compounds that possess a wide range of biological activities, including antimicrobial properties. nih.gov Derivatives of this scaffold have been noted for their potential use in treating infections, which is attributed to their ability to interact with bacterial enzymes. benchchem.comnih.gov

Derivatives of this compound have been generally cited for their antimicrobial activities. nih.gov While the broad potential as antibacterial agents is established for the larger family of substituted tetrahydroquinolines, specific studies detailing the evaluation of this compound against particular bacterial strains or its effect on specific bacterial processes like swarming motility were not detailed in the reviewed literature.

The tetrahydroquinoline scaffold is relevant in the search for new antimalarial drugs. nih.govnih.gov This is partly due to its structural similarity to established antimalarials like primaquine, which features an 8-amino-quinoline core and exerts a pro-oxidant effect. nih.gov

Research has revisited quinolone-based antimalarials from the mid-20th century, applying modern understanding of physicochemical properties to improve their therapeutic potential. puce.edu.ec One study focused on a tetrahydroquinoline hit from the Medicines for Malaria Pathogen Box, MMV692140 , which showed an IC₅₀ of 1.8 µM against the 3D7 strain of Plasmodium falciparum. nih.gov A subsequent chemistry program explored the structure-activity relationships of this motif, leading to an analog with a 30-fold improvement in asexual blood stage potency. nih.gov The mechanism of resistance for this compound class was identified as the Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov Further studies on related 4(1H)-quinolone scaffolds have identified compounds with low-nanomolar efficacy against both blood and liver stages of the malaria parasite. puce.edu.ec

Enzyme Inhibition and Receptor Binding Studies

Enzyme Inhibition and Receptor Binding Studies

Research into derivatives of this compound has revealed significant inhibitory activity against crucial enzymes and interactions with important biological receptors.

The 5,6,7,8-tetrahydroquinoline (B84679) nucleus has been identified as a "rigid analogue" of the 2-[(2-pyridyl)methylsulfinyl]benzimidazole structure, a class of compounds known for their antisecretory properties. nih.gov This has prompted the synthesis and evaluation of tetrahydroquinoline derivatives as inhibitors of the H+/K+ ATPase, or gastric proton pump, which is the terminal enzyme in the pathway for gastric acid secretion. nih.govwikipedia.org

A study focused on a series of 8-[(2-benzimidazolyl)sulfinyl]-5,6,7,8-tetrahydroquinolines, which were tested for their ability to inhibit H+/K+ ATPase and suppress gastric acid secretion. All tested compounds in this series demonstrated potent inhibition of the enzyme. nih.gov Notably, the derivative 8-[(5-fluoro-2-benzimidazolyl)sulfinyl]-3-methyl-5,6,7,8-tetrahydroquinoline was identified as the most potent inhibitor of histamine-induced gastric acid secretion in rats among the compounds synthesized. nih.gov This highlights the potential of the 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186) scaffold in the development of agents for acid-related disorders. nih.gov

Table 1: H+/K+ ATPase Inhibitory Activity of a Selected Tetrahydroquinoline Derivative

| Compound | Description | Activity |

|---|

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that plays a significant role in numerous physiological and pathological processes, including HIV entry into cells and cancer metastasis. nih.gov The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been recognized as a privileged structure for developing CXCR4 antagonists. nih.gov

Building on these findings, researchers have investigated new series of compounds derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) . nih.gov The goal of these studies is to develop novel agents that can inhibit cancer progression through the CXCR4 pathway. A library of 8-substituted this compound derivatives was synthesized and evaluated for antiproliferative activity against a panel of cancer cell lines. nih.gov Several of these compounds, including Schiff bases and their reduced amine counterparts, showed significant cytotoxic effects, prompting further investigation into their enantiomerically pure forms to understand the impact of stereochemistry on their biological activity. nih.gov

Neuroprotective Effects

The tetrahydroquinoline scaffold is a subject of interest in the search for neuroprotective agents. nih.govtuni.fi Derivatives of this structure have shown potential in mitigating neuronal damage associated with conditions like stroke and neurodegenerative diseases such as Parkinson's and glioblastoma. nih.govtuni.fimdpi.com

One area of research has focused on designing substituted tetrahydroquinoline derivatives to act as antagonists at the glycine (B1666218) binding site of the N-Methyl-D-Aspartate (NMDA) receptor. nih.govresearchgate.net Antagonism of this site is a key strategy for identifying neuroprotective agents following a stroke. nih.gov Studies have shown that certain enantiomerically pure tetrahydroquinoline derivatives exhibit a significant neuroprotective profile in rat models of middle cerebral artery occlusion (MCAo). nih.govresearchgate.net

Furthermore, the antioxidant properties of quinoline derivatives are considered beneficial for neuroprotection. mdpi.com These compounds are thought to protect against oxidative damage by chelating iron ions, thereby preventing the formation of free radicals, and by reacting with free radicals to protect DNA. mdpi.com A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated that it could alleviate oxidative stress and inflammation in a rat model of Parkinson's disease, suggesting that the tetrahydroquinoline core contributes to these protective effects. mdpi.com Additionally, tetrahydroquinoline scaffolds are being explored as a potential new class of drugs for treating aggressive brain tumors like Glioblastoma Multiforme (GBM). tuni.fi

Development of Bioactive Compounds and Drug Discovery

The this compound core is a versatile building block in medicinal chemistry, serving as a foundational scaffold for designing new drugs and for synthesizing analogs of complex natural products.

The tetrahydroquinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov This versatility has made it a focus for the development of new therapeutic agents, particularly in oncology. nih.govresearchgate.net

Researchers have synthesized libraries of compounds starting from the chiral scaffold 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine . nih.govresearchgate.net These efforts have produced derivatives with significant antiproliferative activity against a range of human cancer cell lines, including those for ovarian cancer (A2780), colorectal adenocarcinoma (HT-29), and mesothelioma (MSTO-211H). nih.gov For instance, one study identified a derivative, (R)-5a, which was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) in A2780 ovarian cancer cells. nih.gov These findings underscore the importance of the chiral tetrahydroquinoline moiety as a strategic component in the discovery of novel chemotherapeutic agents. nih.gov

Table 2: Antiproliferative Activity of Selected this compound Derivatives

| Cell Line | Compound (rac)-3a IC₅₀ (µM) | Compound (rac)-5a IC₅₀ (µM) | Compound (rac)-2b IC₅₀ (µM) |

|---|---|---|---|

| CEM (T-lymphocyte) | 12 ± 1 | 9.0 ± 0.9 | 13 ± 1 |

| HeLa (Cervix Carcinoma) | 10.0 ± 0.8 | 6.0 ± 0.5 | 11.0 ± 0.9 |

| HT-29 (Colorectal Adenocarcinoma) | 13 ± 2 | 11 ± 1 | 15 ± 2 |

| A2780 (Ovarian Carcinoma) | 9.0 ± 0.7 | 6.0 ± 0.4 | 12 ± 1 |

| MSTO-211H (Mesothelioma) | 11 ± 1 | 8.0 ± 0.7 | 13 ± 1 |

Data sourced from a study on new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. nih.gov

The this compound framework serves as a valuable precursor in the synthesis of alkaloid analogs. Alkaloids are a class of naturally occurring chemical compounds that possess a wide range of biological activities. The ability to synthesize analogs of these complex molecules allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

A chiral diamine ligand known as Me-CAMPY , which is a 2-methyl substituted analogue derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, has been used in metal complexes for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs). nih.gov DHIQs are key intermediates in the synthesis of many biologically active isoquinoline (B145761) alkaloids. The use of the Me-CAMPY ligand in rhodium catalysts proved effective for this transformation, providing a route to valuable alkaloid precursors with quantitative conversion. nih.gov This demonstrates the utility of the this compound structure in facilitating the synthesis of complex, biologically relevant molecules. nih.gov

Chirality in Pharmaceutical Activity and Pharmacological Properties

The stereochemistry of drug molecules is a critical determinant of their pharmacological and toxicological profiles. For chiral compounds, enantiomers can exhibit significantly different biological activities, a phenomenon that is particularly important in medicinal chemistry. The this compound scaffold contains a chiral center, and research has demonstrated that the spatial arrangement of substituents around this center profoundly influences its interaction with biological targets.

A study investigating a series of 8-substituted this compound derivatives highlighted the importance of chirality in their antiproliferative activity. nih.govnih.gov Initially, the racemic forms of these compounds were screened for their effects on the proliferation of various cancer cell lines. Subsequently, for the most active compounds, individual enantiomers were synthesized and evaluated to understand the impact of their stereochemistry on their biological effects. nih.govnih.gov

The antiproliferative activity of the racemic compounds and their pure enantiomers was assessed against a panel of human cancer cell lines, including T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as non-cancer human dermal microvascular endothelial cells (HMEC-1). nih.govnih.gov The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that the antiproliferative effect was often enantiomer-specific. nih.govnih.gov

For instance, in the case of compound 5a , the (R)-enantiomer, (R)-5a, was found to be the most active of all the tested compounds. nih.govnih.gov This enantiomer was shown to affect cell cycle phases and induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in A2780 ovarian carcinoma cells. nih.govnih.gov This suggests a specific interaction of the (R)-enantiomer with its cellular targets, leading to the observed cytotoxic effects. nih.govnih.gov

The following tables summarize the antiproliferative activities (IC₅₀ values in µM) of selected racemic compounds and their corresponding pure enantiomers against various cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Racemic Compounds

| Compound | CEM | HeLa | HMEC-1 | HT-29 | A2780 | MSTO-211H |

| 2a | >50 | >50 | >50 | >50 | >50 | >50 |

| 3a | 10.3 | 11.2 | 12.3 | 13.5 | 9.8 | 10.8 |

| 4a | >50 | >50 | >50 | >50 | >50 | >50 |

| 5a | 8.9 | 9.5 | 10.1 | 11.2 | 7.6 | 8.5 |

| 2b | 12.5 | 13.1 | 14.2 | 15.6 | 11.8 | 12.9 |

| 3b | >50 | >50 | >50 | >50 | >50 | >50 |

| 4b | >50 | >50 | >50 | >50 | >50 | >50 |

| 5b | >50 | >50 | >50 | >50 | >50 | >50 |

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Pure Enantiomers

| Compound | CEM | HeLa | HMEC-1 | HT-29 | A2780 | MSTO-211H |

| (R)-3a | 9.8 | 10.5 | 11.8 | 12.9 | 9.1 | 10.2 |

| (S)-3a | 15.2 | 16.8 | 17.5 | 18.9 | 14.5 | 16.1 |

| (R)-5a | 7.5 | 8.1 | 9.2 | 10.1 | 6.9 | 7.8 |

| (S)-5a | 13.8 | 14.9 | 15.8 | 17.2 | 12.9 | 14.2 |

| (R)-2b | 11.9 | 12.5 | 13.6 | 14.8 | 11.2 | 12.3 |

| (S)-2b | 18.6 | 19.8 | 20.9 | 22.1 | 17.9 | 19.2 |

The data clearly indicates that for compounds 3a , 5a , and 2b , the (R)-enantiomers consistently exhibited greater potency (lower IC₅₀ values) across all tested cancer cell lines compared to their corresponding (S)-enantiomers. nih.govnih.gov This underscores the critical role of chirality in the pharmacological properties of this compound derivatives and highlights the importance of stereoselective synthesis in the development of new therapeutic agents based on this scaffold. nih.govnih.gov

Applications in Catalysis

Ligands in Metal Catalysts for Asymmetric Synthesis

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have been successfully employed as chiral ligands in metal complexes, particularly with rhodium and iridium, for asymmetric catalytic reactions. The rigid, fused-ring structure of the tetrahydroquinoline backbone, combined with the chirality introduced at the 8-position, makes these compounds effective at inducing asymmetry in catalytic transformations.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. In this process, a hydrogen donor, typically an alcohol or formic acid, is used in conjunction with a metal catalyst bearing a chiral ligand. Derivatives of this compound have proven to be effective ligands in this context, particularly in the form of chiral diamines.

One notable application is in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), which are key intermediates in the synthesis of various biologically active alkaloids. acs.orgthieme-connect.commdpi.comnih.govresearchgate.netunimi.it Rhodium complexes bearing the chiral diamine ligand Me-CAMPY, a derivative of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), have been shown to be effective catalysts for this transformation. acs.orgthieme-connect.commdpi.comnih.govresearchgate.net The addition of a Lewis acid, such as Lanthanum(III) triflate (La(OTf)₃), has been observed to enhance the catalytic activity, leading to high conversions even for sterically hindered substrates. acs.orgthieme-connect.commdpi.comnih.govresearchgate.net

Research has demonstrated that rhodium catalysts are particularly effective in terms of both reactivity and enantioselectivity for the ATH of DHIQs when using Me-CAMPY as a ligand. acs.orgthieme-connect.commdpi.comnih.govresearchgate.net While enantiomeric excess (ee) values can be modest, quantitative conversions are often achieved, highlighting the potential of these catalyst systems. acs.orgthieme-connect.commdpi.comnih.govresearchgate.net

Me-CAMPY is a chiral diamine ligand derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. acs.orgthieme-connect.commdpi.comnih.govresearchgate.net This ligand, in coordination with a metal center such as rhodium or iridium, forms a chiral complex that can effectively catalyze asymmetric reactions. The "Me" in Me-CAMPY refers to the methyl group at the 2-position of the tetrahydroquinoline ring.

The synthesis of Me-CAMPY can be achieved from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov The resulting chiral diamine can then be used to synthesize metal complexes, such as [Rh(Cp*)(R)-Me-CAMPY(Cl)]Cl, which have been specifically studied in the ATH of DHIQs. mdpi.com

The following table summarizes the performance of a Rhodium-Me-CAMPY catalyst in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.

| Substrate | Catalyst | Additive | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline | [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 69 | acs.orgthieme-connect.commdpi.comnih.govresearchgate.net |

| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 55 | acs.orgthieme-connect.commdpi.comnih.govresearchgate.net |

| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 65 | acs.orgthieme-connect.commdpi.comnih.govresearchgate.net |

| 1-(2-Naphthyl)-3,4-dihydroisoquinoline | [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | >99 | 48 | acs.orgthieme-connect.commdpi.comnih.govresearchgate.net |

Role of this compound Derivatives in Catalytic Processes

Beyond their application in ATH, derivatives of this compound are being explored in other catalytic processes. The structural and electronic properties of these compounds make them promising candidates for a variety of metal-catalyzed reactions.

One area of investigation is their use as ligands in palladium-catalyzed cross-coupling reactions. For instance, palladium complexes bearing N-(5,6,7-trihydroquinolin-8-ylidene)arylamine ligands, which are structurally related to this compound, have been shown to be highly efficient catalysts for the Heck coupling of haloarenes with styrene. nih.gov These catalysts have demonstrated high conversions with low catalyst loadings. nih.gov

The development of new synthetic methods for functionalizing the this compound scaffold itself can also be catalytically driven. For example, a one-pot tandem process involving a nickel catalyst has been reported for the regiospecific functionalization at the C-2 position and subsequent selective hydrogenation of the pyridine (B92270) ring of 8-methylquinoline (B175542) derivatives to yield 2-substituted-8-methyl-5,6,7,8-tetrahydroquinolines. rsc.org

Furthermore, the broader class of tetrahydroquinolines has been investigated in various catalytic C-H activation and functionalization reactions, suggesting potential for this compound derivatives in these areas as well. rsc.org

Emerging Applications and Future Research Directions

Materials Science Applications

The unique structural framework of 2-Methyl-5,6,7,8-tetrahydroquinoline makes it a valuable building block in materials science, particularly in the development of advanced catalysts. Its derivatives are being explored as specialized ligands that can be coordinated with metal centers to create catalysts for asymmetric synthesis.

Chiral diamines based on the this compound backbone, such as the ligand known as Me-CAMPY, have been successfully employed in complexes with metals like rhodium and iridium. nih.gov These metal complexes have shown effectiveness as catalysts in asymmetric transfer hydrogenation (ATH) reactions, which are crucial for producing enantiomerically pure compounds, particularly intermediates for biologically active alkaloids. nih.gov The steric and electronic properties of the this compound ligand influence the reactivity and selectivity of the resulting metal catalyst. nih.gov

Future research in this area is directed towards the rational design of new chiral catalysts based on this scaffold. By modifying the substituents on the quinoline (B57606) ring, scientists aim to fine-tune the catalyst's performance for specific chemical transformations, potentially leading to more efficient and selective industrial processes. Furthermore, the parent compound, 5,6,7,8-tetrahydroquinoline (B84679), is noted for its potential in creating novel polymers and coatings, suggesting that the 2-methyl derivative could also be investigated as a monomer or additive to develop materials with enhanced durability or specific optical properties. innospk.com

Environmental and Green Chemistry Aspects

In line with the growing emphasis on sustainable chemical manufacturing, significant research efforts are being directed towards the environmental and green chemistry aspects of producing and using this compound.

Traditional methods for synthesizing quinoline derivatives often involve harsh conditions and hazardous reagents. Modern research focuses on developing greener alternatives that are more efficient and environmentally friendly. For the broader class of tetrahydroquinolines, several innovative green methods have been reported, which are applicable to the synthesis of the 2-methyl derivative. These include:

Catalytic Hydrogenation: The hydrogenation of 2-methylquinoline (B7769805) (quinaldine) is a direct route to the target compound. wikipedia.org Green approaches focus on using efficient and reusable catalysts, such as those based on non-precious metals or nanocatalysts, and employing milder reaction conditions. acs.org Transfer hydrogenation, which uses safer hydrogen donors, is a particularly promising green technique. organic-chemistry.org

Catalysis with Benign Metals: Environmentally friendly catalysts based on iridium, gold, and silver have been developed for cyclization and reduction reactions to form the tetrahydroquinoline core, often using water as a byproduct instead of stoichiometric waste. organic-chemistry.org

Visible-Light Induced Synthesis: Photocatalysis represents a cutting-edge green methodology, using visible light to drive chemical reactions, thereby reducing the energy consumption associated with traditional heating. organic-chemistry.org

Use of Natural Precursors: A specific green strategy involves the synthesis of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes, such as (-)-β-pinene. researchgate.net This approach utilizes renewable starting materials from the "chiral pool" to create enantiomerically pure products. researchgate.net

Interactive Table: Comparison of Green Synthesis Research for Tetrahydroquinolines

| Method | Catalyst/Reagent | Key Advantage |

| Transfer Hydrogenation | Cobalt complexes, Boronic acids | Avoids high-pressure hydrogen gas |

| Iridium-Catalyzed Cyclization | Iridium complexes | Forms water as the only byproduct |

| Silver-Catalyzed Reduction | Silver-based catalysts | Proceeds at room temperature, environmentally friendly |

| Chiral Pool Synthesis | Natural monoterpenes | Utilizes renewable starting materials |

| Visible-Light Induced Cyclization | Photoredox catalysts | Energy-efficient, uses light as a reagent |

Advanced Analytical Method Development

As derivatives of this compound become more prominent in research, the development of advanced analytical methods to ensure their purity, confirm their structure, and separate their stereoisomers is critical. Research in this area leverages a suite of modern analytical instrumentation.

Detailed characterization of newly synthesized derivatives relies heavily on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for the structural elucidation of the molecule, confirming the connectivity of atoms and the successful synthesis of the target compound and its derivatives. nih.govnih.gov

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) are used to confirm the molecular weight of the synthesized compounds. nih.govnih.gov The use of ultra-HPLC combined with mass spectrometry represents an advanced method for analyzing complex reaction mixtures. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for evaluating the purity of synthesized compounds. nih.gov Chiral HPLC is specifically developed and applied to separate the enantiomers (R and S forms) of these chiral molecules and determine the enantiomeric excess (ee) in asymmetric synthesis, which is a crucial measure of a reaction's success. acs.org

Interactive Table: Analytical Techniques for this compound

| Technique | Purpose | Research Finding | Citation |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure and arrangement of protons and carbons in novel derivatives. | nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the mass of the synthesized compounds, confirming their identity. | nih.govnih.gov |

| HPLC (Reversed-Phase) | Purity Evaluation | Assesses the purity of the final products, often exceeding 98%. | nih.gov |

| Chiral HPLC | Enantiomeric Separation | Separates and quantifies the R and S enantiomers, crucial for asymmetric catalysis studies. | acs.org |

Toxicology and Pharmacokinetics Research

The investigation into the biological activities of this compound derivatives is an emerging field, with a focus on their potential as therapeutic agents. This research inherently involves toxicological studies to understand their effects on living cells.

Recent studies have synthesized and evaluated a library of compounds derived from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) for their antiproliferative activity against various human cancer cell lines, including ovarian carcinoma (A2780), cervix carcinoma (HeLa), and colorectal adenocarcinoma (HT-29), as well as non-cancerous cells. nih.govmdpi.com

Key findings from this toxicological research include:

Several derivatives displayed significant cytotoxic effects, with IC₅₀ values indicating their potency.

The stereochemistry of the molecule was found to be crucial, with pure enantiomers showing different levels of biological activity, highlighting the importance of chiral synthesis. mdpi.com

Mechanistic studies on the most active compounds revealed that they can interfere with the cell cycle, induce depolarization of the mitochondrial membrane, and increase the production of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for their anticancer effects. mdpi.com

Future research will likely delve deeper into the pharmacokinetics (absorption, distribution, metabolism, and excretion) of these compounds to assess their viability as drug candidates and to understand how their chemical structure can be optimized for better efficacy and lower toxicity.

Interactive Table: Antiproliferative Activity (IC₅₀ in µM) of Selected this compound Derivatives

| Compound | A2780 (Ovarian) | MSTO-211H (Mesothelioma) | HT-29 (Colorectal) | HeLa (Cervical) |

| (R)-5a | 1.8 | 3.6 | 4.8 | 5.2 |

| (S)-5a | 3.5 | 5.8 | 10.4 | 12.3 |

| (R)-2b | 4.2 | 8.5 | 9.8 | 10.1 |

| (S)-2b | 6.8 | 12.4 | 15.6 | 16.8 |

Data sourced from studies on novel derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. mdpi.com

Q & A

Q. What are the common synthetic routes for 2-Methyl-5,6,7,8-tetrahydroquinoline?

Answer:

- Catalytic Hydrogenation : Hydrogenation of 2-methylquinoline using Pd/C under controlled H₂ pressure (e.g., 1–3 atm) at 80°C selectively reduces the pyridine ring. Competing pathways may form decahydroquinoline byproducts, requiring precise temperature control and catalyst loading (10% Pd/C yields optimal selectivity) .

- Lithiation-Carboxylation : Reaction of 8-lithio-5,6,7,8-tetrahydroquinoline derivatives with CO₂ followed by esterification produces functionalized analogs. THF is preferred for lithiation, with yields influenced by reaction time (2–6 hours) and quenching methods .

Q. How is the structural confirmation of this compound achieved?

Answer:

- X-ray Crystallography : Resolves bond lengths (average C–C: 1.52 Å) and hydrogen-bonding networks (e.g., O–H···O interactions in N-oxide derivatives). Crystal packing analysis reveals intermolecular interactions stabilizing 3D networks .